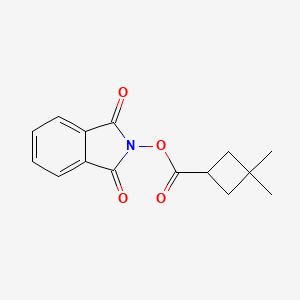![molecular formula C9H16N4OS B13575273 1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
The synthesis of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea typically involves the reaction of 2-amino-1,3-thiazole with isobutyl isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires a base like lithium hydride (LiH) to facilitate the nucleophilic attack . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Its potential anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound can be used in the production of biocides, fungicides, and dyes
Mecanismo De Acción
The mechanism of action of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiazole derivatives.
Propiedades
Fórmula molecular |
C9H16N4OS |
|---|---|
Peso molecular |
228.32 g/mol |
Nombre IUPAC |
1-[(2-amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C9H16N4OS/c1-6(2)3-11-9(14)12-4-7-5-15-8(10)13-7/h5-6H,3-4H2,1-2H3,(H2,10,13)(H2,11,12,14) |
Clave InChI |
YQKCPBMIVCMULT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)NCC1=CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)






![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)

![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13575263.png)



